2-(biphenyl-4-yloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a biphenyl group, an acetohydrazide moiety, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(biphenyl-4-yloxy)acetohydrazide with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in preclinical studies.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl group may facilitate binding to hydrophobic pockets, while the hydrazide moiety could form hydrogen bonds with target molecules. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yloxy)acetohydrazide
- 2-(quinolin-4-yloxy)acetohydrazide
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a biphenyl group and a methoxyphenyl group, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
300676-38-4 |
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Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H20N2O3/c1-26-21-9-5-6-17(14-21)15-23-24-22(25)16-27-20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
VLXCSSXPVHBFGE-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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